1-Cyclopropyl-2-methyl-5-oxoprolinamide
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Overview
Description
1-Cyclopropyl-2-methyl-5-oxoprolinamide is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropyl group, which is known for its ring strain and reactivity, making it a valuable building block in synthetic chemistry. The presence of a methyl group and an oxo group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-methyl-5-oxoprolinamide can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a cyclopropyl ketone with an amine under appropriate conditions can yield the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-methyl-5-oxoprolinamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group is particularly reactive due to its ring strain, making it susceptible to ring-opening reactions under certain conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the oxo group to a hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of substituted cyclopropyl derivatives .
Scientific Research Applications
1-Cyclopropyl-2-methyl-5-oxoprolinamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of cyclopropyl-containing molecules on biological systems.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methyl-5-oxoprolinamide involves its interaction with molecular targets and pathways in biological systems. The cyclopropyl group can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, leading to various biological effects .
Molecular Targets and Pathways
Comparison with Similar Compounds
1-Cyclopropyl-2-methyl-5-oxoprolinamide can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine group.
Cyclopropyl ketone: Contains a cyclopropyl group and a ketone group.
Cyclopropyl carboxylic acid: Contains a cyclopropyl group and a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, a methyl group, and an oxo group within an amide framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(8(10)13)5-4-7(12)11(9)6-2-3-6/h6H,2-5H2,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCOMYCMZGNKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C2CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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